molecular formula C21H14FN5O2S B2744972 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-09-1

3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2744972
CAS No.: 1031595-09-1
M. Wt: 419.43
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core fused with a thienylmethyl group and a fluorophenyl moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and related disciplines.

Preparation Methods

The synthesis of 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include trifluoroacetic acid, dichloromethane, and various catalysts to facilitate the cyclization and substitution processes . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow techniques to ensure consistent production quality.

Chemical Reactions Analysis

3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Biology: It serves as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. .

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells . The molecular pathways involved often include signaling cascades that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar compounds to 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide include other triazoloquinazoline derivatives, such as:

Properties

IUPAC Name

3-(3-fluorophenyl)-5-oxo-N-(thiophen-2-ylmethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5O2S/c22-14-4-1-3-12(9-14)18-19-24-21(29)16-7-6-13(10-17(16)27(19)26-25-18)20(28)23-11-15-5-2-8-30-15/h1-10,26H,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTAPVRXKLAWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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